molecular formula C6H14ClNO B1282929 1-Amino-4-methylpentan-2-one hydrochloride CAS No. 21419-26-1

1-Amino-4-methylpentan-2-one hydrochloride

Cat. No. B1282929
CAS RN: 21419-26-1
M. Wt: 151.63 g/mol
InChI Key: YYGUNRXKNGMYJH-UHFFFAOYSA-N
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Description

The compound "1-Amino-4-methylpentan-2-one hydrochloride" is not directly mentioned in the provided papers, but related compounds and reactions are discussed. The papers focus on the synthesis and properties of various amino ketones and their derivatives, which are structurally related to the compound .

Synthesis Analysis

The synthesis of related compounds involves different strategies. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone results in the formation of N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one, as described in the first paper . Another approach is the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, which are synthesized by crotylboration of N-Boc-l-alaninal, as mentioned in the second paper . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of "1-Amino-4-methylpentan-2-one hydrochloride."

Molecular Structure Analysis

The third paper presents the synthesis of a related compound and discusses the presence of various tautomers, supported by theoretical density functional theory (DFT) calculations and various analytical techniques such as NMR, IR, MS, and X-ray crystallography . This analysis is crucial for understanding the molecular structure and tautomeric forms that could also be relevant for "1-Amino-4-methylpentan-2-one hydrochloride."

Chemical Reactions Analysis

The first paper provides an example of a photochemical reaction involving an enamino ketone, which could be analogous to reactions that "1-Amino-4-methylpentan-2-one hydrochloride" might undergo . Understanding these reactions can help predict the reactivity and potential applications of the compound .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "1-Amino-4-methylpentan-2-one hydrochloride," they do provide information on related compounds. For example, the fourth paper describes the synthesis of 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane and their properties, including antimicrobial activity . These findings could suggest similar properties for "1-Amino-4-methylpentan-2-one hydrochloride," such as solubility, stability, and biological activity.

Scientific Research Applications

Synthesis and Medicinal Application

  • Synthesis in Medicinal Chemistry : 1-Amino-4-methylpentan-2-one hydrochloride is used in the synthesis of condensed pyrimidines, showing potential for anti-inflammatory and analgesic activities. These compounds have been characterized using various analytical techniques and evaluated for their medicinal properties (Sondhi et al., 2008).

Analytical Chemistry Applications

  • Role in Analytical Methods : It's involved in the establishment of a gas chromatography method, demonstrating its utility in analytical chemistry. The method focuses on determining 4-amino-2-methylpentane and validates the methodology, showing its application in quality testing (Zhao et al., 2017).

Biochemical and Chemical Studies

  • Biochemical Research : Research includes the study of nitrogenous compounds from deep-sea derived fungus, where compounds related to 1-Amino-4-methylpentan-2-one hydrochloride are isolated and evaluated for cytotoxic and antiviral activities (Luo et al., 2018).
  • Chemical Structure Analysis : Studies on the hydrogen bond and molecular conformation of related compounds, like 4-hydroxy-4-methylpentan-2-one, contribute to a deeper understanding of chemical interactions and structures (Kamiya et al., 1993).

Biofuels and Microbial Engineering

  • Microbial Production of Biofuels : 1-Amino-4-methylpentan-2-one hydrochloride is related to pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which have applications as biofuels. Metabolic engineering of microbial strains is being explored for the production of these isomers (Cann & Liao, 2009).

Wine Aroma Research

  • Influence on Wine Aroma : Research into the aroma of White Sauvignon wine identifies 4-mercapto-4-methylpentan-2-one as a key compound, providing insights into the chemistry behind wine flavors and aromas (Tominaga et al., 1995).

properties

IUPAC Name

1-amino-4-methylpentan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5(2)3-6(8)4-7;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGUNRXKNGMYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547106
Record name 1-Amino-4-methylpentan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-methylpentan-2-one hydrochloride

CAS RN

21419-26-1
Record name 2-Pentanone, 1-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21419-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-4-methylpentan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-4-methylpentan-2-one hydrochloride
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Synthesis routes and methods

Procedure details

Slurry 2-(4-methyl-2-oxo-pentyl)-isoindole-1,3-dione (2.8 g, 11.4 mmol) in concentrated HCl (18 mL), glacial acetic acid (16 mL) and water (13 mL). Stir the mixture at reflux for 16 h. Cool to room temperature and pour the solution onto ice (25 mL). Filter off the solids, wash the filtrate with cold water (20 mL) and concentrate in vacuo to a solid. Recrystallize the solid in ethanol (15 mL) and diethyl ether (50 mL). Decant off the solvent and dry the white paste under reduced pressure to obtain the desired intermediate as a white solid (1.4 g, 81%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Four

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